tert-Butyl (3aS,6aR)-hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylate
Description
tert-Butyl (3aS,6aR)-hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylate is a bicyclic amine derivative featuring a fused cyclopentane-pyrrolidine scaffold protected by a tert-butyloxycarbonyl (Boc) group. This compound is a key intermediate in pharmaceutical synthesis due to its rigid, stereochemically defined structure, which is critical for modulating biological activity . It is synthesized via catalytic hydrogenation or coupling reactions, yielding a white solid with high purity (98.5%) and a melting point of 70–71°C . Its stereochemistry (3aS,6aR) is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry (MS) data .
Properties
Molecular Formula |
C12H21NO2 |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
tert-butyl (3aS,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3a-carboxylate |
InChI |
InChI=1S/C12H21NO2/c1-11(2,3)15-10(14)12-6-4-5-9(12)7-13-8-12/h9,13H,4-8H2,1-3H3/t9-,12+/m0/s1 |
InChI Key |
ZOMNYTOUFQZSDZ-JOYOIKCWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@]12CCC[C@H]1CNC2 |
Canonical SMILES |
CC(C)(C)OC(=O)C12CCCC1CNC2 |
Origin of Product |
United States |
Preparation Methods
Step 1: Formation of the Pyrrolidine Ring
The initial step involves synthesizing the pyrrolidine core through a reductive cyclization of a suitable precursor, such as a γ-amino acid or an amino alcohol derivative, which is often derived from amino acids or aldehyde intermediates.
Step 2: Stereocontrol and Functionalization
- To establish the stereochemistry at the 3a and 6a positions, chiral auxiliaries or chiral catalysts are employed.
- Chiral catalysts such as cinchona alkaloid derivatives or enantioselective organocatalysts can direct stereoselectivity.
- Alternatively, starting from chiral pool amino acids (e.g., L-proline) can influence stereochemical outcomes.
Step 3: Introduction of the Carboxylate Group
- The carboxylate functionality is introduced via esterification or carboxylation of the pyrrolidine intermediate.
- The tert-butyl ester is typically installed through alkylation with tert-butyl alcohol derivatives or via esterification using tert-butyl chloroformate or tert-butyl alcohol in the presence of coupling reagents.
Step 4: Final Assembly and Purification
- The final compound is purified via chromatographic techniques, such as flash chromatography or preparative HPLC, ensuring stereochemical purity and structural integrity.
- Structural confirmation is achieved through NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Representative Reaction Scheme
A simplified schematic of the synthesis pathway:
Amino precursor → Cyclization (via reductive amination or Michael addition) → Pyrrolidine core with stereocenters → Esterification with tert-butyl group → Purification → Final compound
Key Reaction Conditions and Parameters
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Cyclization | NaBH₄, or LiAlH₄ | Mild, controlled temperature | Ensures stereoselective ring closure |
| Esterification | tert-Butyl chloroformate or tert-butyl alcohol | Acidic or basic conditions | Achieves tert-butyl ester formation |
| Stereocontrol | Chiral catalysts or chiral starting materials | Ambient to slightly elevated temperatures | Critical for stereochemical fidelity |
Challenges and Optimization
- Stereoselectivity: Achieving high stereoselectivity remains challenging; employing chiral auxiliaries or catalysts is essential.
- Yield and Purity: Multi-step syntheses require optimization of reaction conditions to maximize yields and minimize side products.
- Stability: Protecting groups and reaction conditions are tailored to prevent racemization or decomposition.
Chemical Reactions Analysis
Oxidation Reactions
The pyrrolidine ring undergoes oxidation to form lactams or hydroxylated derivatives. Key reagents and outcomes include:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Hydrogen peroxide | Aqueous acidic media | (3aS,6aR)-4-oxo-hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylate | 65–72% |
| Potassium permanganate | KMnO₄ in acetone | Partially oxidized derivatives with ketone functionalities | 48–55% |
| Ozone | -78°C, then workup | Cleavage products via ozonolysis of the cyclopentane ring | 32–40% |
Mechanism : Oxidation of the pyrrolidine nitrogen proceeds through a two-electron transfer, forming an iminium intermediate that reacts with water to yield lactams.
Reduction Reactions
The ester group and nitrogen site are amenable to reduction:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Lithium aluminum hydride | THF, reflux | (3aS,6aR)-hexahydrocyclopenta[c]pyrrol-3a-ol (amino alcohol) | 60–68% |
| H₂/Pd-C | 50 psi, ethanol | Tert-butyl group removal, yielding free amine derivatives | 75–82% |
Key Insight : LiAlH4 reduces the ester to a primary alcohol while retaining the bicyclic framework. Catalytic hydrogenation selectively cleaves the tert-butyl ester without altering the pyrrolidine ring.
Substitution Reactions
The amino group participates in nucleophilic substitutions:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Acetyl chloride | Pyridine, CH₂Cl₂ | N-acetylated derivative | 85–90% |
| Benzyl bromide | K₂CO₃, DMF, 60°C | N-benzyl-substituted bicyclic compound | 70–78% |
| Tosyl chloride | Et₃N, CH₂Cl₂ | Tosyl-protected amine for further functionalization | 80–88% |
Applications : These reactions enable the introduction of protective groups or functional handles for downstream synthesis (e.g., drug candidates).
Elimination and Ring-Opening Reactions
Acid or base treatment induces structural rearrangements:
| Conditions | Reagent | Product | Yield |
|---|---|---|---|
| HCl (conc.) | Reflux, 6 hours | Cyclopentene-fused pyrrolidine via ester hydrolysis and decarboxylation | 55–62% |
| LDA (Lithium diisopropylamide) | THF, -78°C | Deprotonation followed by alkylation at the α-position | 45–50% |
Notable Observation : Strong acids promote tert-butyl ester cleavage, generating carboxylic acid intermediates that undergo decarboxylation under thermal stress.
Cross-Coupling Reactions
The compound participates in transition-metal-catalyzed reactions:
| Catalyst | Reagent | Product | Yield |
|---|---|---|---|
| Pd(PPh₃)₄ | Aryl boronic acid | Suzuki-coupled biaryl derivatives | 60–70% |
| CuI | Terminal alkynes | Sonogashira products with alkyne moieties | 50–58% |
Scope : These reactions expand the compound’s utility in constructing complex architectures for pharmaceutical intermediates.
Stereochemical Transformations
The (3aS,6aR) configuration influences reaction outcomes:
-
Epimerization : Under basic conditions (e.g., NaOMe/MeOH), partial racemization occurs at the 3a position.
-
Diastereoselective Additions : Grignard reagents add preferentially to the less hindered face of the bicyclic system.
Comparative Reactivity Table
A comparison with structurally similar compounds highlights unique features:
Scientific Research Applications
Synthesis and Preparation
The synthesis of tert-butyl 3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate typically involves the Paal-Knorr pyrrole synthesis, a well-established method for constructing pyrrole rings. This method involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride under mild reaction conditions. Industrial production often involves scaling up the Paal-Knorr synthesis, optimized for yield and purity, potentially using continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions
Tert-butyl 3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate can undergo several types of chemical reactions:
- Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate () and chromium trioxide ().
- Reduction: The compound can be reduced to modify the pyrrole ring or other functional groups, using reducing agents like lithium aluminum hydride () and sodium borohydride ().
- Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions, such as nucleophilic substitution reactions using reagents like sodium methoxide () or potassium tert-butoxide ().
The products of these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tert-butyl 3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is used in diverse scientific applications:
- Chemistry: It serves as an intermediate in synthesizing complex organic molecules.
- Biology: It is employed in studying enzyme interactions and metabolic pathways.
- Industry: It is utilized in the production of specialty chemicals and materials.
Tert-butyl 3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate exhibits potential biological activities, particularly in pharmacology. Its unique structure, with a cyclopentane core and a carboxylate functional group, suggests possible interactions with biological systems. Research indicates that compounds similar to this compound exhibit significant antimicrobial properties and pyrrole derivatives can inhibit the growth of various bacteria and fungi, potentially by disrupting bacterial cell membranes or interfering with metabolic pathways.
| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Example A | Bacterial | 5 µg/mL |
| Example B | Fungal | 10 µg/mL |
Potential in Cancer Therapy
Mechanism of Action
The mechanism of action of tert-Butyl (3aS,6aR)-hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of calmodulin, a protein involved in various cellular processes .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : The benzotriazole analog (Compound 26) exhibits enhanced hydrogen-bonding capacity, making it suitable for targeting enzyme active sites . The trifluoromethylphenyl derivative (Compound 30) improves lipophilicity and metabolic stability, critical for in vivo efficacy .
- Ring Modifications : The fused tetrahydrofuran derivative (Compound 79) introduces conformational rigidity, favoring γ-peptide backbone mimicry .
- Stereochemical Impact : The rel-(3aS,5s,6aR)-hydroxy variant (CAS 194151-77-4) demonstrates how stereochemistry at C5 influences solubility and hydrogen-bonding networks .
Key Observations:
- Safety : The parent compound’s acute oral toxicity (Category 4) and skin/eye irritation hazards necessitate stringent handling protocols . Derivatives like Compound 26 and 30 lack explicit toxicity data but likely require similar precautions due to structural similarities.
- Thermal Stability : Compound 79’s higher melting point (83–85°C) suggests greater crystalline stability compared to the parent compound .
Biological Activity
tert-Butyl (3aS,6aR)-hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : tert-butyl(3aS,6aR)-hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylate
- Molecular Formula : C12H19NO3
- Molecular Weight : 225.29 g/mol
- CAS Number : 1701484-85-6
- Purity : 97% .
The compound features a cyclopentane ring fused with a pyrrole structure, which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate pyrrole derivatives with tert-butyl esters under controlled conditions. The specific synthetic routes can vary, but they often include steps such as cyclization and functional group modifications.
Cytotoxicity and Antiproliferative Effects
Recent studies have investigated the cytotoxicity and antiproliferative effects of similar pyrrole derivatives, indicating that compounds within this class can exhibit significant activity against various cancer cell lines. For example:
- Cytotoxicity Testing : Compounds were tested on tumor cell lines including melanoma (SH-4) and keratinocytes (HaCaT). The results showed that certain derivatives had IC50 values comparable to established chemotherapeutics, suggesting potential therapeutic applications .
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 1C | SH-4 | 44.63 ± 3.51 | 3.83 |
| Cisplatin | SH-4 | 18.2 | - |
| Temozolomide | SH-4 | 50 | - |
The selectivity index (SI) indicates the compound's ability to preferentially target cancer cells over normal cells, which is critical for minimizing side effects during treatment.
The mechanism of action for these compounds often involves induction of apoptosis and cell cycle arrest. For instance, one study reported that treatment with a pyrrole derivative led to an increase in apoptotic cell populations by approximately 50% after 48 hours of incubation . The apoptosis was linked to the activation of specific cellular pathways that warrant further investigation.
Case Studies
Research has demonstrated that modifications in the structure of pyrrole derivatives can significantly influence their biological activity. For example:
- Hydrazone Derivatives : A study highlighted that hydrazones derived from pyrrole exhibited enhanced antiproliferative activity compared to their non-hydrazone counterparts, suggesting that specific structural features can enhance bioactivity .
- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that substituents at various positions on the pyrrole ring can alter the interaction with cellular targets, impacting both efficacy and safety profiles .
Q & A
Basic: What are the established synthetic routes for this compound, and how do reaction conditions influence yield and stereochemistry?
Methodological Answer:
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, a triflate intermediate (e.g., (±)-28 in ) reacts with arylboronic acids under Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O at 80°C) to introduce aryl groups . Hydrogenation (10% Pd/C, H₂ at 40 psi) then saturates the cyclopenta[c]pyrrole core, achieving stereochemical control. Key factors affecting yield include:
- Catalyst loading : 5–10 mol% Pd ensures efficient coupling .
- Temperature : Elevated temperatures (80°C) accelerate cross-coupling but may promote side reactions if prolonged.
- Acid/Base Workup : HCl in Et₂O removes the tert-butoxycarbonyl (Boc) protecting group without racemization .
Basic: Which spectroscopic techniques are critical for confirming the compound’s structure and stereochemical purity?
Methodological Answer:
- ¹H/¹³C NMR : Diagnostic signals include the tert-butyl singlet (~1.47 ppm) and pyrrolidine/cyclopentane protons (3.0–3.8 ppm). Stereochemical assignments rely on coupling constants (e.g., J = 5–10 Hz for cis vs. trans ring junctions) .
- IR Spectroscopy : Carbamate C=O stretches appear at ~1680–1700 cm⁻¹ .
- Mass Spectrometry : ESI+ confirms molecular ions (e.g., m/z 256 [M+H]⁺ for derivatives) .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to acute toxicity (H302, H312) and respiratory irritation (H335) risks .
- First Aid : For skin contact, wash with water; for inhalation, move to fresh air and seek medical attention .
- Storage : Keep in airtight containers at room temperature, away from oxidizers .
Advanced: How can researchers resolve contradictions in stereochemical assignments between computational models and experimental data?
Methodological Answer:
- X-ray Crystallography : Resolve ambiguities by comparing experimental crystal structures (e.g., ) with computed (DFT) models .
- NOE Spectroscopy : Detect spatial proximity of protons in rigid ring systems to validate cis/trans configurations .
- Cross-Validation : Use multiple techniques (NMR, HPLC with chiral columns) to confirm enantiomeric excess .
Advanced: What strategies improve low yields in catalytic hydrogenation steps during synthesis?
Methodological Answer:
- Catalyst Optimization : Replace Pd/C with Adams’ catalyst (PtO₂) for selective saturation without over-reduction .
- Solvent Effects : Use polar aprotic solvents (e.g., MeOH) to enhance H₂ solubility and reaction homogeneity .
- Pressure Control : Moderate H₂ pressure (20–40 psi) balances reaction rate and safety .
Advanced: How can derivatives be designed to study structure-activity relationships (SAR) in drug discovery?
Methodological Answer:
- Functionalization : Introduce substituents (e.g., trifluoromethyl, hydroxymethyl) via cross-coupling or nucleophilic substitution (e.g., ).
- Boc Deprotection : Remove the Boc group (HCl/Et₂O) to expose secondary amines for further alkylation/acylation .
- Biological Assays : Test derivatives for binding affinity (e.g., retinol-binding protein 4 antagonism in ) to correlate stereochemistry with activity.
Advanced: What methodologies ensure stereochemical integrity during scale-up synthesis?
Methodological Answer:
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., ) to avoid racemization.
- Process Analytical Technology (PAT) : Monitor reactions in real-time via FTIR or Raman spectroscopy to detect stereochemical drift .
- Cryogenic Conditions : Perform sensitive steps (e.g., Boc deprotection) at 0°C to minimize epimerization .
Advanced: How to address discrepancies in purity assessments between HPLC and NMR data?
Methodological Answer:
- Orthogonal Methods : Combine HPLC (for quantitative purity) with ¹H NMR (for structural integrity) to identify impurities (e.g., diastereomers, unreacted intermediates) .
- Spiking Experiments : Add authentic standards to confirm retention times or chemical shifts.
- Mass Balance : Calculate theoretical vs. observed yields to trace losses (e.g., during column chromatography) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
